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Compound of Interest

3,4-Dimethoxybenzaldehyde
Compound Name:
oxime
CAS No.: 2169-98-4
Cat. No.: B1336477
\ J

This guide provides an in-depth technical analysis of the spectroscopic properties of 3,4-
Dimethoxybenzaldehyde Oxime. Tailored for researchers, scientists, and professionals in
drug development, this document synthesizes predictive data based on established chemical
principles and comparative analysis with structurally related molecules. The focus is on
providing a practical framework for the characterization of this compound using Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula
CoH11NO:s. It is a derivative of 3,4-dimethoxybenzaldehyde, also known as veratraldehyde, a
common building block in organic synthesis. The formation of the oxime introduces a new
functional group with distinct spectroscopic signatures, which are crucial for its identification
and characterization. Understanding these spectroscopic properties is fundamental for quality
control, reaction monitoring, and the elucidation of its role in various chemical and

pharmaceutical applications.

This guide will present a predicted spectroscopic profile of 3,4-Dimethoxybenzaldehyde
oxime, offering a detailed interpretation of the expected data from *H NMR, 13C NMR, IR, and
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MS analyses. The predictions are grounded in the well-established spectroscopic data of its
precursor and analogous benzaldehyde oximes.

Synthesis Protocol

The synthesis of 3,4-Dimethoxybenzaldehyde oxime is typically achieved through the
condensation reaction of 3,4-Dimethoxybenzaldehyde with hydroxylamine. The following is a
standard laboratory procedure.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime

Dissolution: Dissolve 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-
bottom flask.

o Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine
hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2
equivalents) in water.

e Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

e Heating and Monitoring: The reaction mixture is typically stirred at room temperature or
gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer
Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled, and the product is often
precipitated by the addition of cold water.

« Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with
cold water, and can be further purified by recrystallization from a suitable solvent system,
such as ethanol-water, to yield the final product.

Spectroscopic Data and Interpretation

Due to the limited availability of direct experimental spectra for 3,4-Dimethoxybenzaldehyde
oxime in public databases, the following sections provide a detailed prediction and
interpretation of its spectroscopic data. These predictions are based on the analysis of its
structural components and comparison with known data for similar compounds.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule.
For 3,4-Dimethoxybenzaldehyde oxime, the spectrum is expected to show distinct signals for
the aromatic protons, the methoxy protons, the oxime proton, and the hydroxyl proton of the
oxime.

Predicted *H NMR Data (in CDCIs)

Predicted Chemical

Proton Assignment Shift (3, ppm) Multiplicity Integration
H-2 ~73-75 d 1H
H-5 ~6.9 d 1H
H-6 ~7.1-7.2 dd 1H
OCHs (C3) ~3.9 s 3H
OCHs (C4) ~3.9 s 3H
CH=NOH ~8.1 S 1H
N-OH ~8.0 - 9.0 (broad) s 1H

Interpretation:

e Aromatic Protons (H-2, H-5, H-6): The aromatic region will display signals characteristic of a
1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-
withdrawing oxime group will influence the chemical shifts of these protons. H-5, being ortho
to a methoxy group, is expected to be the most shielded (lowest ppm). H-2, being ortho to
the oxime group, will be deshielded. H-6 will likely appear as a doublet of doublets due to
coupling with both H-2 and H-5.

o Methoxy Protons (OCHs): The two methoxy groups at positions 3 and 4 are expected to
have very similar chemical environments, potentially appearing as a single peak or two
closely spaced singlets around 3.9 ppm.[1]
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e Oxime Proton (CH=NOH): The proton of the C=N-OH group is significantly deshielded and is
expected to appear as a singlet at a downfield chemical shift, typically above 8.0 ppm.

e Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is
highly dependent on concentration and solvent. It is expected to appear as a broad singlet,
often in the range of 8.0-9.0 ppm, and can exchange with D20.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom will give a distinct signal.

Predicted 13C NMR Data (in CDCl3)

Carbon Assignment Predicted Chemical Shift (8, ppm)
C=NOH ~148 - 152

C1 ~125-129

Cc2 ~108 - 112

C3 ~149 - 153

C4 ~150 - 154

C5 ~110-114

C6 ~120 - 124

OCHs (C3) ~55 - 57

OCHs (C4) ~55 - 57

Interpretation:

o Oxime Carbon (C=NOH): The carbon of the oxime group is expected to have a chemical
shift in the range of 148-152 ppm.[2]

o Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by
the substituents. The carbons bearing the methoxy groups (C3 and C4) will be the most
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downfield in the aromatic region, with predicted shifts above 150 ppm. The ipso-carbon (C1)
attached to the oxime group will be in the range of 125-129 ppm. The other aromatic carbons
will appear at their characteristic chemical shifts, influenced by the electronic effects of the
substituents.[3][4]

o Methoxy Carbons (OCHs): The carbons of the two methoxy groups are expected to appear
as a single peak or two closely spaced peaks in the aliphatic region, typically around 56

ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

Wavenumber (cm—?) Functional Group Vibrational Mode
~3600 - 3200 (broad) O-H Stretching
~3100 - 3000 C-H (aromatic) Stretching
~2950 - 2850 C-H (aliphatic) Stretching
~1640 - 1600 C=N Stretching
~1600 - 1450 C=C (aromaitic) Stretching
~1275 - 1200 C-O (aryl ether) Stretching
~960 - 930 N-O Stretching

Interpretation:

e O-H Stretch: A broad absorption band in the region of 3600-3200 cm~1 is characteristic of the
O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.[5]

[6][7]

o C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
aliphatic C-H stretches from the methoxy groups will appear just below 3000 cm~1.[5]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/13C-NMR-Handout.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.researchgate.net/publication/237847228_THE_INFRARED_SPECTRA_OF_ALPHA_AND_BETA_OXIMES
https://cdnsciencepub.com/doi/pdf/10.1139/v53-132
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e C=N Stretch: The carbon-nitrogen double bond of the oxime will show a characteristic
absorption in the range of 1640-1600 cm~1,[8][9]

o Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm~1 region are indicative
of the aromatic ring.

e C-O Stretch: A strong absorption band between 1275-1200 cm~1 is expected for the aryl
ether C-O stretching vibrations of the methoxy groups.[8]

» N-O Stretch: The nitrogen-oxygen single bond of the oxime group typically absorbs in the
960-930 cm~1 region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. Under electron ionization (El), 3,4-
Dimethoxybenzaldehyde oxime is expected to undergo characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment
181 [M]* (Molecular lon)
166 [M - CHs]*

164 [M - OH]*

151 [M - CH20]*

136 [M - CHs - CH20]*

121 [C7H502]*

91 [C7H7]*

Interpretation:

The molecular ion peak [M]* is expected at an m/z of 181, corresponding to the molecular
weight of the compound. Common fragmentation pathways for aromatic oximes include:
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e Loss of a methyl radical (-CHs): Fragmentation of a methoxy group can lead to a peak at m/z
166.[10]

e Loss of a hydroxyl radical (-OH): Cleavage of the N-O bond can result in a fragment at m/z
164.[11]

e Loss of formaldehyde (-CH20): A rearrangement followed by the loss of formaldehyde from a
methoxy group could produce a peak at m/z 151.

o Further Fragmentations: Subsequent losses of small neutral molecules or radicals from
these initial fragments will lead to other observed peaks in the mass spectrum. The
fragmentation pattern can provide valuable structural information.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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